N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide

Catalog No.
S754766
CAS No.
790-75-0
M.F
C10H6ClF6NO
M. Wt
305.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetami...

CAS Number

790-75-0

Product Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide

Molecular Formula

C10H6ClF6NO

Molecular Weight

305.6 g/mol

InChI

InChI=1S/C10H6ClF6NO/c11-4-8(19)18-7-2-5(9(12,13)14)1-6(3-7)10(15,16)17/h1-3H,4H2,(H,18,19)

InChI Key

LEYIUTOAQOUAFG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)CCl)C(F)(F)F

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)CCl)C(F)(F)F
  • Chemical Structure

    The presence of the chloroacetyl group (CH2Cl-CO-) suggests its potential as a cysteine-targeting molecule. Cysteine is an amino acid with a thiol group (SH) that can react with electrophiles like chloroacetyl groups. This property allows for the selective modification of cysteine residues in proteins, which can be a valuable tool in studying protein function.

  • Electrophilic Scout Fragment

    Some suppliers refer to N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide as an "electrophilic scout fragment". Scout fragments are small molecules used in fragment-based drug discovery. In this approach, researchers screen libraries of small molecules against a target protein to identify those that bind. These initial "hits" can then be optimized to create more potent and selective drug candidates []. The presence of the trifluoromethyl groups ((CF3)–) on the molecule could potentially enhance its binding affinity to the target protein.

However, it's important to note the following limitations in current information:

  • Limited Literature

    There appears to be a scarcity of scientific publications directly discussing the research applications of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide.

  • Commercial Availability

    The compound is available from some chemical suppliers, but information on its use in published research is minimal.

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide is a chemical compound with the molecular formula C10H6ClF6NO. It features a chloroacetamide functional group attached to a phenyl ring that is further substituted with two trifluoromethyl groups at the 3 and 5 positions. This unique structure contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

The primary mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide is its ability to covalently bind to cysteine residues in proteins through its electrophilic chloroacetyl group []. This covalent attachment allows researchers to identify and study protein targets and potentially develop new drugs that target specific protein functions.

Typical for chloroacetamides. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom in the chloroacetamide group can be replaced by nucleophiles, leading to the formation of new amides.
  • Hydrolysis: Under acidic or basic conditions, N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide can hydrolyze to form the corresponding acid and amine.
  • Reduction: The compound may undergo reduction reactions, potentially converting the chloroacetamide into an amine.

Research indicates that N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide exhibits notable biological activity. It has been studied for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Additionally, its unique trifluoromethyl substitutions may enhance its lipophilicity, thereby improving its bioavailability and efficacy in biological systems.

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide typically involves the following steps:

  • Starting Material: The synthesis begins with 3,5-bis(trifluoromethyl)aniline.
  • Reaction Conditions: This aniline is treated with triethylamine in dichloromethane at room temperature to facilitate the formation of an intermediate.
  • Chloroacetylation: The intermediate is then reacted with chloroacetyl chloride under an inert atmosphere to yield N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide .

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide has several applications:

  • Pharmaceuticals: Due to its antimicrobial properties, it may be utilized in drug formulations aimed at treating infections.
  • Agrochemicals: Its unique structure allows it to be explored as a pesticide or herbicide component.
  • Research: The compound serves as a valuable reagent in organic synthesis and medicinal chemistry research.

Interaction studies involving N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide have focused on its binding affinity with various biological targets. These studies indicate that the compound may interact with specific enzymes or receptors, influencing cellular pathways related to microbial resistance or metabolic processes. Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide. Notable comparisons include:

Compound NameMolecular FormulaUnique Features
N-(4-chlorophenyl)-2-chloroacetamideC8H8Cl2NLacks trifluoromethyl groups
N-(3-trifluoromethylphenyl)-2-chloroacetamideC9H8ClF3NContains only one trifluoromethyl group
N-(3,5-dichlorophenyl)-2-chloroacetamideC10H8Cl3NContains dichlorination instead of trifluoromethyl groups

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide possesses the molecular formula C₁₀H₆ClF₆NO and exhibits a molecular weight of 305.6 daltons. The compound is designated by the Chemical Abstracts Service registry number 790-75-0, providing a unique identifier for this specific molecular structure. Alternative nomenclature includes N-Chloroacetyl-3,5-bis(trifluoromethyl)aniline, reflecting the structural relationship between the aniline precursor and the acetylated product.

The molecular architecture of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide is characterized by several distinctive structural elements that contribute to its chemical and biological properties. The core structure consists of a benzene ring substituted with two trifluoromethyl groups at the 3 and 5 positions, connected through an amide linkage to a chloroacetyl moiety. This arrangement creates a molecule with significant electron-withdrawing character due to the presence of multiple fluorine atoms, which substantially influences its reactivity profile and binding characteristics.

The trifluoromethyl substituents, each containing three fluorine atoms bonded to a carbon center, impart unique physicochemical properties to the molecule. These groups enhance the compound's lipophilicity while simultaneously increasing its metabolic stability, characteristics that are particularly valuable in pharmaceutical applications. The chloroacetyl functional group serves as the electrophilic warhead, enabling covalent bond formation with nucleophilic amino acid residues, particularly cysteine thiols.

Table 1: Physical and Chemical Properties of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide

PropertyValueReference
Molecular FormulaC₁₀H₆ClF₆NO
Molecular Weight305.6 g/mol
CAS Registry Number790-75-0
Melting Point85°C
Boiling Point296°C at 760 mmHg
Density1.52 g/cm³
Refractive Index1.462
Flash Point132.8°C

The stereochemical considerations of this molecule include the planar aromatic system and the potential for restricted rotation around the amide bond. The electron-withdrawing nature of both the trifluoromethyl groups and the chloroacetyl moiety creates a highly electrophilic center at the chlorine-bearing carbon, making this position particularly susceptible to nucleophilic attack. This reactivity pattern has been extensively characterized through kinetic studies that demonstrate the compound's moderate electrophilicity, positioning it within an optimal range for selective protein modification.

The structural stability of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide under standard laboratory conditions has been confirmed through various analytical techniques. The compound exhibits excellent stability in aqueous and organic solvents, with minimal decomposition observed under neutral pH conditions. This stability profile makes it particularly suitable for biological screening applications where prolonged incubation periods may be required.

Historical Development and Discovery

The development of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide emerged from the broader evolution of fragment-based drug discovery methodologies that gained prominence in the early 21st century. The recognition that small, electrophilic molecules could serve as valuable starting points for drug development represented a paradigm shift from traditional high-throughput screening approaches. This conceptual advancement was driven by the understanding that covalent modification of target proteins could overcome the inherent limitations of weak-binding fragments while maintaining selectivity through appropriate molecular design.

The specific synthesis and characterization of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide can be traced to systematic efforts to create libraries of mildly electrophilic fragments suitable for protein screening applications. The choice of the 3,5-bis(trifluoromethyl)phenyl recognition element was informed by structure-activity relationship studies demonstrating that this substitution pattern provides an optimal balance of binding affinity, selectivity, and synthetic accessibility. The incorporation of the chloroacetamide warhead was selected based on its demonstrated reactivity profile, which exhibits sufficient electrophilicity to enable covalent bond formation while maintaining selectivity for cysteine residues over other nucleophilic amino acids.

The compound's emergence as a significant research tool was accelerated by advances in mass spectrometry-based proteomics that enabled comprehensive characterization of protein-fragment interactions. Early studies utilizing isotopic tandem orthogonal proteolysis-activity-based protein profiling methodology identified N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide as compound 3 in systematic screens of electrophilic fragment libraries. These investigations revealed that the molecule exhibited moderate overall proteomic reactivity while maintaining the ability to selectively modify specific cysteine residues in target proteins.

The historical trajectory of this compound's development has been closely linked to the broader understanding of electrophilic fragment reactivity patterns. Comparative studies examining different electrophilic warheads attached to the same recognition element demonstrated that chloroacetamide derivatives generally exhibit greater reactivity than their acrylamide counterparts, while maintaining acceptable selectivity profiles. This finding established chloroacetamides as preferred electrophilic groups for certain applications, contributing to the adoption of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide as a standard tool in chemical biology research.

Significance in Modern Organic Synthesis and Chemical Biology

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide has achieved particular prominence in modern chemical biology as an exemplar of the electrophilic scout fragment approach to drug discovery. This methodology represents a significant advancement in the field of fragment-based drug development, where the compound serves as both a discovery tool and a validation reagent for identifying druggable cysteine residues in target proteins. The molecule's designation as an electrophilic scout fragment reflects its utility in systematically mapping the covalent ligand binding landscape of the proteome.

The compound's significance in contemporary organic synthesis extends beyond its role as a biological probe to encompass its function as a synthetic intermediate in the development of more complex molecular architectures. The presence of multiple reactive sites, including the electrophilic chloroacetyl group and the electron-deficient aromatic system, provides numerous opportunities for chemical modification and elaboration. These characteristics have made the molecule valuable as a starting point for the synthesis of focused libraries of covalent inhibitors targeting specific protein families.

In the context of modern chemical biology, N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide has contributed significantly to our understanding of covalent drug mechanism and selectivity. Systematic studies utilizing this compound have demonstrated that mild electrophiles can achieve remarkable selectivity for specific cysteine residues, challenging the historical perception that covalent drugs are inherently promiscuous. These findings have important implications for drug design strategies, particularly in the development of precision medicines targeting specific disease-associated proteins.

Table 2: Applications of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide in Chemical Biology Research

Application AreaMethodologyKey FindingsReference
Proteome-wide screeningIsotopic tandem orthogonal proteolysis-activity-based protein profilingIdentification of ligandable cysteine residues across multiple protein families
Fragment-based drug discoveryHigh-throughput mass spectrometry screeningDemonstration of selective covalent inhibitor development
Covalent probe developmentStructure-activity relationship studiesOptimization of electrophilic warhead selectivity
Protein target validationActivity-based protein profilingConfirmation of on-target effects in cellular systems

The compound has also played a crucial role in advancing methodological approaches to covalent ligand discovery. High-throughput screening protocols incorporating N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide have been developed to enable rapid identification and optimization of covalent inhibitors for previously undruggable targets. These methods have been successfully applied to discover first-in-class inhibitors for challenging protein targets, including deubiquitinases and pyrophosphatases, demonstrating the broad utility of the electrophilic fragment approach.

The mechanistic insights gained from studies of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide have contributed to the establishment of structure-reactivity relationships that guide the design of next-generation covalent drugs. The compound's moderate electrophilicity, characterized by specific kinetic parameters for thiol reactivity, has been used as a benchmark for evaluating the suitability of new electrophilic warheads. This standardization has facilitated the development of predictive models for covalent inhibitor design, accelerating the translation of fragment hits into clinical candidates.

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloroacetamide

Dates

Modify: 2023-08-15

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